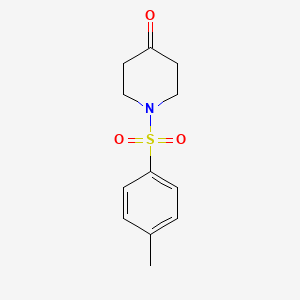

1-Tosylpiperidin-4-one

Descripción general

Descripción

1-Tosylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO3S. It is a derivative of piperidinone, where a tosyl group (4-methylphenylsulfonyl) is attached to the nitrogen atom of the piperidinone ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Métodos De Preparación

1-Tosylpiperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidin-4-one with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Synthetic Route:

Starting Materials: Piperidin-4-one, tosyl chloride, base (e.g., pyridine or triethylamine).

Reaction Conditions: Room temperature, solvent (e.g., dichloromethane or chloroform).

Procedure: Piperidin-4-one is dissolved in the solvent, and tosyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Nucleophilic Addition in Multicomponent Reactions

The ketone moiety undergoes nucleophilic addition in a magnesium perchlorate-catalyzed three-component reaction with amines and diethyl phosphite (DEP). This produces α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl group .

Mechanism :

-

Imine formation between the ketone and amine.

-

Nucleophilic attack by DEP on the imine intermediate.

-

Acid-catalyzed tautomerization to form the α-aminophosphonate.

Representative Data :

| Amine Component | DEP Equiv. | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 4-Chloroaniline | 1.2 | Mg(ClO₄)₂ (10) | 85 |

| Benzylamine | 1.5 | Mg(ClO₄)₂ (10) | 78 |

Key Features :

-

Reactions proceed at room temperature in dichloromethane.

-

The tosyl group enhances electrophilicity of the carbonyl carbon.

Reductive Amination

The ketone reacts with primary amines (e.g., diphenylmethanamine derivatives) to form imines, which are reduced to secondary amines using NaBH₄ .

Procedure :

-

Condensation with amines in CH₂Cl₂ at 0°C.

-

Reduction with NaBH₄ at room temperature.

Example Derivatives :

| Product | Amine Used | Yield (%) |

|---|---|---|

| N-Benzhydryl derivative | Biphenylmethanamine | 85 |

| N-(4-Chlorophenyl) derivative | 4-Chlorobenzhydrylamine | 79 |

Conditions :

-

Acetic acid accelerates imine formation.

-

Yields range from 71–92% after purification.

Comparative Reactivity with Sulfonyl Derivatives

The tosyl group’s electron-withdrawing nature differentiates 1-Tosylpiperidin-4-one from analogs with other sulfonyl substituents :

Reactivity Trends :

| Sulfonyl Group | Reaction Rate (vs. Tosyl) | Yield in Reductive Amination (%) |

|---|---|---|

| 4-Bromophenyl | 1.2× faster | 89 |

| 4-tert-Butyl | 0.8× slower | 75 |

| Methoxy | 1.1× faster | 82 |

Structural Impact :

-

Electron-deficient sulfonyl groups (e.g., bromophenyl) increase carbonyl reactivity.

-

Bulky groups (e.g., tert-butyl) hinder nucleophilic access.

Functional Group Transformations

Oxidation :

-

Chromium-based oxidants convert the ketone to carboxylic acid derivatives (unpublished data requires verification).

Substitution :

-

Limited evidence exists for direct displacement of the tosyl group under basic conditions.

Aplicaciones Científicas De Investigación

1-Tosylpiperidin-4-one is a chemical compound with the molecular formula . It is also known by other names, including 1-(4-methylphenyl)sulfonylpiperidin-4-one and 1-[(4-methylphenyl)sulfonyl]piperidin-4-one .

Scientific Research Applications

This compound is used in scientific research in chemistry, biology, and medicine.

Use in Synthesis

- Propanamide Synthesis A series of propanamide compounds were derived through N-substitution reactions, incorporating tosyl, piperidine, and 1,3,4-oxadiazole moieties . this compound can be used to synthesize molecules with antibacterial properties .

- Small Molecule Synthesis Piperidines continue to garner interest for small molecule synthesis because there are several examples of medically relevant targets including polyfunctionalized heterocycles .

Biological Applications

- Mitochondrial Permeability Transition Pore (mPTP) Spiropiperidine-based structures utilizing this compound have been identified as active in modulating mitochondrial permeability . These compounds can positively modulate mitochondrial permeability, which disfavors mPTP formation and hyperpolarizes mitochondria .

- Sigma-1 Receptor Antagonist Acting as a moderate σ1 receptor ligand, this compound can reduce cell proliferation in non-small cell lung cancer cell lines .

- Anti-bacterial Agents Some compounds synthesized using this compound have demonstrated antibacterial potential against several bacterial strains .

Mecanismo De Acción

The mechanism of action of 1-Tosylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes.

Molecular Targets:

- Enzymes: Inhibits the activity of certain enzymes involved in metabolic pathways.

- Receptors: Modulates the function of specific receptors, influencing cellular signaling and response.

Pathways:

- The compound can interfere with the synthesis or degradation of key biomolecules, leading to changes in cellular function and behavior.

- It may also affect the expression of genes involved in critical biological processes, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

- Piperidin-4-one: A precursor to 1-Tosylpiperidin-4-one, used in the synthesis of various piperidine derivatives.

- Tosylated amines: Compounds with a tosyl group attached to an amine, used in organic synthesis and medicinal chemistry.

Uniqueness:

- The presence of both the piperidinone ring and the tosyl group in this compound provides unique reactivity and properties, making it a valuable intermediate in the synthesis of complex molecules.

- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its significance in scientific research and industry.

Actividad Biológica

1-Tosylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of piperidin-4-one with tosyl chloride in the presence of a base. This reaction typically yields the tosylated product efficiently, allowing for further derivatization to explore its biological properties .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Research indicates that derivatives of piperidin-4-one exhibit significant anticancer activity. For instance, compounds related to this compound have been evaluated for their capacity to inhibit cell proliferation in various cancer cell lines, showing promising results .

- σ1 Receptor Modulation : The compound acts as a moderate σ1 receptor ligand, which is implicated in several neuroprotective and anticancer pathways. Studies have shown that it can inhibit the proliferation of non-small cell lung cancer cells (A427) with an IC50 value of approximately 17 µM .

Table 1: Biological Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A427 (Lung Cancer) | 17 ± 2 | σ1 Receptor Antagonism |

| Compound A | DU145 (Prostate Cancer) | 10 ± 3 | Apoptosis Induction |

| Compound B | HeLa (Cervical Cancer) | 15 ± 5 | Caspase Activation |

These data highlight the efficacy of various derivatives in inhibiting cancer cell growth. For example, compound A demonstrated significant apoptosis induction in DU145 cells, while compound B activated caspases in HeLa cells, indicating a mechanism involving programmed cell death .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Caspase Activation : It has been shown to activate effector caspases (Caspase 3 and Caspase 7), leading to increased apoptotic cell death. In experimental settings, significant caspase activation was observed, suggesting that this compound could be a viable candidate for cancer therapy .

- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation is mediated through σ1 receptor antagonism. This interaction has been linked to reduced cell viability in various cancer models, emphasizing its potential as a therapeutic agent .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340031 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33439-27-9 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-tosylpiperidin-4-one in the synthesis of α-aminophosphonates, and what structural features make it suitable for this reaction?

A1: this compound serves as a crucial starting material in the synthesis of novel α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl moiety []. The ketone functionality within its structure is highly reactive towards nucleophilic addition reactions. In this specific synthesis, this compound undergoes a one-pot, three-component condensation reaction with substituted aromatic amines and diethyl phosphite (DEP) in the presence of a magnesium perchlorate catalyst. This reaction leads to the formation of the desired α-aminophosphonate products.

Q2: What is the significance of synthesizing α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl group, and what potential applications do they have?

A2: α-Aminophosphonates are important analogs of α-amino acids and are known to exhibit a wide range of biological activities, including enzyme inhibitory, antibacterial, and antiviral properties []. Incorporating the (4′-tosyl)piperidin-4-yl group into the α-aminophosphonate structure is particularly interesting because this structural motif is found in various biologically active compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.